![molecular formula C16H13F3N2O B2906915 1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2309705-95-9](/img/structure/B2906915.png)
1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Description
Synthesis Analysis
The synthesis of this compound involves a three-component reaction . A base-promoted reaction between β-enamino imide, aromatic aldehydes, and malononitrile (or its ester and amide derivatives) leads to the construction of the pyrrolo[3,4-b]pyridine skeleton. Additionally, a similar three-component reaction using cyclic diketones, such as dimedone or cyclohexane-1,3-dione, yields functionalized pyrrolo[3,4-b]quinolines .
Scientific Research Applications
I have conducted several searches to find specific scientific research applications for the compound “1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one”, also known as “1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone”. However, the search results did not provide direct information on unique applications for this exact compound.
The closest related information found was regarding compounds that are allosteric modulators of the M4 muscarinic acetylcholine receptor, which may have potential treatment or prevention applications for neurological and psychiatric disorders and diseases . Another result mentioned a synthesis protocol for constructing a pyrrolo[3,4-b]pyridine skeleton .
properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)13-5-1-3-11(7-13)8-15(22)21-9-12-4-2-6-20-14(12)10-21/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKZJJQTULECKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CC3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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